molecular formula C5H6BrN3O B2717674 4-bromo-1H-pyrrole-2-carbohydrazide CAS No. 259792-69-3

4-bromo-1H-pyrrole-2-carbohydrazide

Cat. No.: B2717674
CAS No.: 259792-69-3
M. Wt: 204.027
InChI Key: MGSVOZQGPJLRND-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) and Hydrazide Scaffolds in Contemporary Organic and Medicinal Chemistry

The pyrrole scaffold is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry. nbinno.comalliedacademies.org It is a "privileged scaffold," meaning it is a common structural framework found in a multitude of natural products, commercial drugs, and biologically active molecules. nbinno.comalliedacademies.org The pyrrole nucleus is a key component of vital biomolecules like heme and chlorophyll, underscoring its fundamental role in biological systems. nbinno.com In pharmaceuticals, pyrrole derivatives exhibit a vast range of activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. alliedacademies.orgrsc.orgnih.gov Its versatility allows it to serve as a building block for complex molecules and interact with various biological targets like enzymes and receptors. nbinno.comnih.govbiolmolchem.com

Similarly, the hydrazide functional group (-CONHNH2) and its derivatives, particularly hydrazones, are of significant interest in drug design. mdpi.comrjptonline.org Hydrazides are crucial intermediates in the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles. mdpi.com The hydrazide-hydrazone moiety (-CO-NH-N=C) is a key pharmacophore in numerous therapeutic agents, including the pioneering antituberculosis drug isoniazid. mdpi.comresearchgate.net This group's ability to form hydrogen bonds and coordinate with metal ions contributes to its diverse pharmacological profile, which includes antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. rjptonline.orgresearchgate.net

Overview of Halogenated Pyrroles in Chemical Synthesis and Biological Investigations

The introduction of a halogen atom, such as bromine, onto a pyrrole ring can dramatically influence the molecule's physicochemical and biological properties. Halogenated pyrroles are prevalent in nature, particularly in marine organisms, where they often exhibit potent biological effects. nih.govnih.gov For instance, brominated pyrrole alkaloids isolated from marine sponges have demonstrated significant antibacterial and antifungal activities. nih.govresearchgate.net

In medicinal chemistry, halogenation is a widely used strategy for lead optimization. The bromine atom in 4-bromo-1H-pyrrole-2-carbohydrazide can affect the molecule in several ways:

Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the pyrrole ring, influencing its reactivity and interaction with biological targets. mdpi.com

Lipophilicity: Halogens generally increase a molecule's lipophilicity, which can affect its ability to cross cell membranes.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic center. This interaction is increasingly recognized as a crucial factor in ligand-receptor binding and rational drug design.

From a synthetic standpoint, the bromo-substituent serves as a versatile chemical handle, enabling further structural modifications through reactions like cross-coupling, which can be used to build more complex molecular architectures.

Research Trajectories of this compound and its Structural Analogues

While this compound itself is primarily a building block for further synthesis, research into its structural analogues reveals clear scientific trajectories. scbt.com The primary focus has been on leveraging the reactive hydrazide moiety to create new families of compounds and evaluate their biological potential.

A major research avenue involves the condensation of the carbohydrazide (B1668358) with various aldehydes and ketones to form hydrazone derivatives (benzylidene pyrrole-2-carbohydrazides). vlifesciences.com This common synthetic step creates a diverse library of new molecules whose biological activities can be systematically investigated. researchgate.netnih.gov Studies on these pyrrole hydrazones and related carbohydrazide derivatives have centered on their potential as antimicrobial agents. nih.gov Specifically, research has shown that analogues of pyrrole-2-carbohydrazide are promising inhibitors of enzymes essential for bacterial survival, such as enoyl-acyl carrier protein (ACP) reductase, a key target for antitubercular drugs. vlifesciences.com

The general research path for this class of compounds involves:

Synthesis: Using the carbohydrazide as a scaffold to synthesize new derivatives, most commonly hydrazones. vlifesciences.com

Biological Screening: Evaluating these new compounds for specific biological activities, with a strong emphasis on antimicrobial, particularly antimycobacterial and antifungal, effects. vlifesciences.comnih.gov

Structure-Activity Relationship (SAR) Studies: Analyzing how different substituents on the newly formed derivatives affect their biological potency to guide the design of more effective compounds. vlifesciences.com

This strategic approach allows chemists to explore the chemical space around the this compound core to identify novel compounds with therapeutic potential.

Data Tables

Table 1: Physicochemical Properties of a Structural Analogue

As a representative example from this chemical class, the properties of a closely related analogue are presented below.

PropertyValue
Compound Name 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
Molecular Formula C6H8BrN3O
Molecular Weight 218.05 g/mol
XLogP3 0.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 216.98507 Da
Topological Polar Surface Area 60.1 Ų

Data sourced from PubChem CID 8899675.

Table 2: Investigated Biological Activities of Pyrrole-Carbohydrazide Analogues

This table summarizes the primary biological activities being explored for derivatives of the pyrrole-2-carbohydrazide scaffold.

Derivative ClassInvestigated ActivityTarget Organism/SystemKey Findings
Benzylidene pyrrole-2-carbohydrazidesAntimycobacterialMycobacterium tuberculosisCertain derivatives show significant inhibitory activity, comparable to standard drugs like Isoniazid. Activity is influenced by substitutions on the benzylidene ring. vlifesciences.com
1H-1-pyrrolylcarbohydrazide HydrazonesTuberculostaticMycobacterium tuberculosisSeveral synthesized hydrazones exhibited high levels (73-98%) of inhibition against M. tuberculosis. eurekaselect.com
Pyrrole HydrazonesAntimicrobialGram-positive & Gram-negative bacteria, Candida albicansSynthesized compounds demonstrated moderate to good antimicrobial efficacy, particularly against Pseudomonas aeruginosa and C. albicans. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrrole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSVOZQGPJLRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Bromo-1H-pyrrole-2-carbohydrazide

The traditional synthesis of this compound is typically a multi-step process. It begins with the bromination of a pyrrole (B145914) precursor followed by the conversion of a carboxylic acid derivative to the desired hydrazide.

Bromination Strategies for Pyrrole Ring Functionalization

The introduction of a bromine atom at the C-4 position of the pyrrole ring is a key step in the synthesis of the target compound. Electrophilic substitution on the pyrrole ring is highly facile, but achieving regioselectivity can be challenging. For pyrrole-2-carboxylate esters, direct halogenation often results in a mixture of 4- and 5-substituted isomers, which can be difficult to separate. researchgate.net

The regioselectivity of bromination is significantly influenced by the nature of the substituent at the C-2 position. Electron-withdrawing groups, such as esters or trichloroacetyl groups, generally direct electrophilic substitution to the C-4 position. acs.org Common brominating agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in solvents like tetrahydrofuran (B95107) (THF) have been employed, often yielding the 4-bromo derivative as the major product when starting with a C-2 ester-substituted pyrrole. acs.org

One reported method involves the bromination of ethyl 1H-pyrrole-2-carboxylate with one equivalent of bromine in dimethylformamide (DMF) containing potassium carbonate, which yields ethyl 4-bromo-1H-pyrrole-2-carboxylate in good yield. semanticscholar.org Another approach utilizes the bromination of a ternary iminium salt derived from 1H-pyrrole-2-carbaldehyde to produce 4-bromo-2-formyl-1H-pyrrole, which can then be further manipulated. semanticscholar.org

Starting MaterialBrominating AgentSolventConditionsProductYieldReference
Ethyl 1H-pyrrole-2-carboxylateBr₂/K₂CO₃DMF-Ethyl 4-bromo-1H-pyrrole-2-carboxylate85% semanticscholar.org
1H-Pyrrole-2-carbaldehyde (as iminium salt)-Benzene-4-Bromo-2-formyl-1H-pyrrole- semanticscholar.org
Trichloroacetyl pyrroleBr₂, NBS, or DBDMHTHF-78 °C to rt4-Bromo-trichloroacetyl pyrrole- acs.org

Hydrazide Formation through Ester Precursors

Once the 4-bromo-pyrrole-2-carboxylate ester is obtained, the next step is the formation of the carbohydrazide (B1668358). This is typically achieved through the hydrazinolysis of the ester precursor. The reaction involves treating the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent like methanol (B129727) or ethanol. nih.gov The reaction is usually carried out under reflux conditions to drive it to completion. inglomayor.cl This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group (-NHNH₂), yielding the desired this compound. The purity of the final product is often ensured through recrystallization.

One-Pot Synthetic Protocols and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. bohrium.comorientjchem.org While a specific one-pot synthesis for this compound is not extensively detailed in the reviewed literature, the principles of MCRs are widely applied to the synthesis of highly substituted pyrroles. academie-sciences.frchemistryviews.orgnih.gov These reactions often involve the condensation of several starting materials in a single reaction vessel. For instance, a four-component reaction of an aromatic aldehyde, a β-keto ester, nitromethane, and an amine can be used to generate polysubstituted pyrroles. academie-sciences.fr In principle, a similar strategy could be adapted to incorporate a bromine source and a masked hydrazide functionality to streamline the synthesis of the target compound.

Advanced Synthetic Approaches and Reaction Condition Optimization

Modern synthetic chemistry continually seeks to improve upon established methods by incorporating catalysis and adhering to the principles of green chemistry.

Catalytic Methods in Pyrrole and Hydrazide Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the context of pyrrole synthesis, various catalysts have been employed. For instance, the Paal-Knorr synthesis, a classical method for preparing pyrroles, can be catalyzed by various acids, including Lewis acids like iron(III) chloride. beilstein-journals.org

For the formation of hydrazides from esters, while often performed thermally, catalytic methods are also being explored. Acid catalysts such as sulfuric acid or dry HCl can be used to promote the hydrazinolysis of esters. inglomayor.cl More advanced catalytic systems for N-N bond formation, such as those based on nickel, have been developed for the synthesis of hydrazides from O-benzoylated hydroxamates and amines, showcasing the potential for catalytic cross-coupling reactions to form hydrazide moieties. acs.org Furthermore, copper-catalyzed systems have been developed for Ullmann-type C-N coupling reactions using N',N'-diphenyl-1H-pyrrole-2-carbohydrazide as a ligand, indicating the utility of such compounds in catalysis. thieme-connect.com Single-atom platinum catalysts have also shown promise in the synthesis of E-hydrazone esters from diazo compounds, which are precursors to hydrazides. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of greener solvents, catalysts, and energy-efficient methods. lucp.nettandfonline.com In pyrrole synthesis, water has been explored as a green solvent. nih.gov For example, the Paal-Knorr cyclization can be performed in water using sodium dodecyl sulfate (B86663) (SDS) as a surfactant at room temperature. orientjchem.org Solvent-free conditions, such as ball milling with a bio-sourced organic acid catalyst, represent another green approach to N-substituted pyrrole synthesis. lucp.net

In the context of hydrazide synthesis, microwave irradiation has been utilized to accelerate the reaction of methyl esters with hydrazine monohydrate, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov The use of natural catalysts, such as lemon juice, has also been reported for the formation of hydrazides, offering a more environmentally friendly alternative to mineral acids. inglomayor.cl Photochemical and electrochemical methods are also emerging as sustainable strategies for pyrrole synthesis. rsc.org

Chemo- and Regioselectivity in Synthetic Processes

The synthesis and subsequent reaction of this compound are governed by the principles of chemo- and regioselectivity. The pyrrole ring contains multiple non-equivalent positions, and the electronic nature of the existing substituents—the electron-donating character of the NH group and the electron-withdrawing nature of the C2-carbohydrazide and C4-bromo groups—dictates the reactivity of the scaffold.

In electrophilic substitution reactions, the positions ortho and para to the activating NH group (C5 and C3) are generally favored. However, the deactivating effect of the carbohydrazide and bromo substituents complicates predictions. In transformations such as cross-coupling reactions, the reactivity of the C-Br bond is paramount. Research on related bromopyrrole carboxylates has shown that the presence of an unsubstituted pyrrole nitrogen (N-H) can lead to poor yields or side reactions, such as dehalogenation, during Suzuki-Miyaura cross-coupling. researchgate.netscribd.com Protection of the pyrrole nitrogen, for instance with a tert-butyloxycarbonyl (BOC) group, can suppress this debromination and improve the yield of the desired coupled product. researchgate.netscribd.com Furthermore, good yields in cross-coupling have been observed for N-unsubstituted bromopyrroles when the bromine is positioned ortho to an ester group, indicating that the interplay of functional groups is critical for controlling reaction outcomes. nih.gov

Derivatization and Functionalization of the Carbohydrazide Moiety

The carbohydrazide functional group (-CONHNH₂) is a versatile handle for extensive chemical modification, serving as a gateway to a wide array of derivatives.

One of the most common derivatizations of this compound is its condensation with aldehydes or ketones to form hydrazones (Schiff bases). nih.govresearchgate.net This reaction typically proceeds by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a suitable solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. tandfonline.comictp.it The resulting N'-arylidene or N'-alkylidene carbohydrazides are often stable, crystalline solids. soeagra.com This straightforward reaction allows for the introduction of a diverse range of substituents, enabling the systematic modification of the molecule's steric and electronic properties. tandfonline.comresearchgate.net

Table 1: Examples of Hydrazone Derivatives from this compound
Aldehyde ReactantResulting Hydrazone Derivative Name
4-Nitrobenzaldehyde4-bromo-N'-[(4-nitrophenyl)methylene]-1H-pyrrole-2-carbohydrazide
4-Hydroxybenzaldehyde4-bromo-N'-[(4-hydroxyphenyl)methylene]-1H-pyrrole-2-carbohydrazide
4-Chlorobenzaldehyde4-bromo-N'-[(4-chlorophenyl)methylene]-1H-pyrrole-2-carbohydrazide
4-Fluorobenzaldehyde4-bromo-N'-[(4-fluorophenyl)methylene]-1H-pyrrole-2-carbohydrazide
3,4-Dimethoxybenzaldehyde4-bromo-N'-[(3,4-dimethoxyphenyl)methylene]-1H-pyrrole-2-carbohydrazide

The carbohydrazide moiety is a key precursor for building new heterocyclic rings via cyclocondensation reactions. researchgate.net

Pyrazoles: The reaction of a carbohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone (B45752), is a classic method for pyrazole (B372694) synthesis. nih.govnih.gov The reaction proceeds through initial hydrazone formation, followed by intramolecular cyclization and dehydration to yield a stable, substituted pyrazole ring attached to the pyrrole core at the C2 position.

1,2,4-Triazoles: Substituted 1,2,4-triazoles can be accessed from the carbohydrazide scaffold. A common route involves reacting the carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions to yield a mercapto-substituted triazole, or with reagents like concentrated sulfuric acid for other derivatives. researchgate.netajgreenchem.com

1,3,4-Oxadiazoles: Another important transformation is the conversion of the carbohydrazide into a 1,3,4-oxadiazole (B1194373) ring. This can be achieved by reacting the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon treatment with an alkylating agent and subsequent cyclization can yield the oxadiazole. researchgate.net Alternatively, cyclization with reagents like phosphorus oxychloride can also be employed.

Beyond the carbohydrazide group, the pyrrole ring itself offers sites for modification. The pyrrole nitrogen can be functionalized, for example, through alkylation using an alkyl halide in the presence of a base. google.com This N-substitution can be crucial for modulating the electronic properties of the ring and for preventing undesirable side reactions during other transformations. researchgate.net

The bromine atom at the C4 position is a handle for introducing further complexity, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the bromopyrrole with a boronic acid or its ester, is a powerful tool for forming new carbon-carbon bonds. nih.govsci-hub.serichmond.edu However, studies on related 4-bromopyrrole-2-carboxylates have shown that N-unsubstituted pyrroles can undergo competitive dehalogenation, where the bromine atom is replaced by hydrogen. researchgate.netscribd.com Protecting the pyrrole nitrogen is an effective strategy to suppress this side reaction and ensure the desired cross-coupling occurs. researchgate.net

Mechanistic Investigations of Key Chemical Transformations and Reaction Pathways

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

The formation of hydrazones is a well-understood process involving the nucleophilic attack of the terminal amine group (-NH₂) of the carbohydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. ictp.itsoeagra.com This addition is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. ictp.it

The cyclocondensation reaction to form pyrazoles from 1,3-dicarbonyl compounds and hydrazides is a stepwise process. nih.govnih.gov It begins with the formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack from the remaining nitrogen atom onto the second carbonyl carbon, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrazole ring. nih.gov

Mechanistic studies of Suzuki-Miyaura cross-coupling reactions on bromopyrroles have highlighted the potential for a competing debromination pathway. This side reaction is particularly prevalent when the pyrrole nitrogen is unsubstituted, suggesting that the acidic N-H proton may interfere with the catalytic cycle or that the anionic pyrrolide formed under basic conditions has different reactivity. researchgate.netscribd.com The use of an N-protecting group like BOC prevents the formation of this anion, thus favoring the desired cross-coupling pathway. researchgate.net

Iii. Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4-bromo-1H-pyrrole-2-carbohydrazide. Analysis of one- and two-dimensional NMR spectra allows for the unambiguous assignment of protons and carbons and confirms the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to each unique proton in the molecule. The pyrrole (B145914) ring protons, H-3 and H-5, would appear as doublets due to coupling with each other. The protons of the hydrazide group (-CONHNH₂) and the pyrrole N-H would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

In related N'-substituted 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives, the pyrrole N¹-H proton is typically observed as a singlet in the downfield region, for instance at δ 9.86 ppm, while the N-NH proton appears even further downfield, such as at δ 11.14 ppm. mdpi.com The single proton on the pyrrole ring in these dimethylated analogues appears as a singlet around δ 6.74 ppm. mdpi.com For this compound, two distinct aromatic proton signals would be expected.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound is expected to show five distinct signals for the five carbon atoms. The carbonyl carbon (C=O) of the hydrazide group would be the most deshielded carbon, appearing significantly downfield. For comparison, in various N'-arylidene-4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazides, the carbonyl carbon consistently resonates around δ 157.5 ppm. tandfonline.com The carbons of the pyrrole ring would appear in the aromatic region, with their exact shifts influenced by the bromine and carbohydrazide (B1668358) substituents. The C-Br carbon (C4) would be shifted upfield compared to the other ring carbons due to the heavy atom effect of bromine.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on the analysis of related structures. mdpi.comtandfonline.com

¹H NMR (in DMSO-d₆)
Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~6.5 - 7.0 Doublet (d)
H-5 ~7.0 - 7.5 Doublet (d)
-NH₂ ~4.5 - 5.5 Broad Singlet (br s)
-CONH- ~9.5 - 10.5 Broad Singlet (br s)

¹³C NMR (in DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~158 - 162
C2 ~125 - 130
C3 ~112 - 118
C4 ~95 - 105

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D NMR. Although specific 2D spectra for this compound are not available, their expected correlations can be described. The application of such techniques has been crucial in identifying the structures of other complex pyrrole derivatives. researchgate.netmdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be expected between the H-3 and H-5 protons of the pyrrole ring, confirming their adjacent relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It would show cross-peaks connecting H-3 to C-3 and H-5 to C-5, allowing for the definitive assignment of these ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular structure. columbia.edu Key expected correlations for this compound would include:

Correlations from the pyrrole N-H proton to adjacent carbons C2 and C5.

Correlations from the pyrrole ring protons (H-3 and H-5) to other carbons in the ring.

A crucial correlation from the H-3 proton to the carbonyl carbon (C=O), confirming the position of the carbohydrazide group at C2.

Correlations from the amide proton (-CONH-) to the carbonyl carbon and potentially to the nitrogen of the -NH₂ group if a ¹⁵N-HMBC experiment were performed.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum provides a molecular fingerprint, revealing the presence of key functional groups. For this compound, the spectrum would be dominated by absorptions from the N-H and C=O bonds. In related N'-substituted 3,4-dimethyl-1H-pyrrole-2-carbohydrazides, characteristic bands are observed for N-H stretching (around 3260-3380 cm⁻¹), C=O stretching (around 1638 cm⁻¹), and C=N stretching (for Schiff base derivatives, around 1520 cm⁻¹). mdpi.com Similarly, N'-arylidene-4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazides show strong absorptions for N-H stretching (~3200 cm⁻¹), C=O stretching (~1715 cm⁻¹), and C=C stretching (~1620 cm⁻¹). tandfonline.com

Table 2: Predicted FT-IR Absorption Bands for this compound Predicted values are based on the analysis of related structures. mdpi.comtandfonline.com

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretching Pyrrole N-H ~3400 - 3300
N-H Stretching Amide (-CONH-) ~3300 - 3200
N-H Stretching (asymmetric & symmetric) Hydrazide (-NH₂) ~3400 - 3200 (two bands)
C=O Stretching (Amide I) Carbonyl (-CONHNH₂) ~1680 - 1640
N-H Bending (Amide II) Amide (-CONH-) ~1600 - 1550
C=C Stretching Pyrrole Ring ~1550 - 1450
C-N Stretching Pyrrole Ring & Amide ~1400 - 1300

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds that are highly polarizable, such as C=C bonds within the aromatic pyrrole ring. cdnsciencepub.com While a specific Raman spectrum for this compound is not documented, studies on pyrrole itself show characteristic bands for ring breathing modes and N-H stretching. nih.gov The Raman spectrum would be expected to show strong bands corresponding to the pyrrole ring vibrations, which are sensitive to substitution and the electronic state of the molecule. cdnsciencepub.com The technique could be particularly useful for studying interactions in different environments, as the N-H stretching mode of pyrrole has shown pH-dependent shifts in aqueous media. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₅H₆BrN₃O), the calculated monoisotopic mass is approximately 203.97 Da.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion ([M]⁺˙). Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion would appear as a pair of peaks of almost equal intensity, [M]⁺˙ and [M+2]⁺˙. This characteristic pattern is a clear indicator of a monobrominated compound. nih.govmdpi.com

The fragmentation of the molecule under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several pathways. Plausible fragmentation patterns based on the structure would include:

Loss of the hydrazinyl radical (•N₂H₃): Cleavage of the amide C-N bond to yield an acylium ion.

Loss of the entire carbohydrazide group: Cleavage of the C2-carbonyl bond.

Ring fragmentation: Subsequent fragmentation of the stable pyrrole ring.

Loss of HBr: Elimination from the molecular ion.

Analysis of brominated pyrrole alkaloids from marine sponges has shown this characteristic 1:1 isotopic cluster for monobrominated fragments and a 1:2:1 pattern for dibrominated fragments, confirming the utility of MS in identifying halogenated compounds. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-bromo-1H-pyrrole-2-carboxamide
(E)-N'-(1-(4-Bromophenyl)ethylidene)-3,4-dimethyl-1H-pyrrole-2-carbohydrazide
N'-arylidene-4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazide

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS distinguishes the target compound from other molecules with the same nominal mass.

In typical analyses of related pyrrole derivatives, Electrospray Ionization (ESI) is often used as the ionization source, coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. nih.govmdpi.com For instance, in the analysis of a similar compound, (E)-N'-(1-(4-Bromophenyl)ethylidene)-3,4-dimethyl-1H-pyrrole-2-carbohydrazide, the experimentally observed mass of the protonated molecule [M+H]⁺ was found to be 334.00, which corresponds closely to the calculated mass of 334.06 for the formula C₁₅H₁₇BrN₃O. mdpi.com This level of precision provides high confidence in the assigned chemical formula.

Table 1: Illustrative HRMS Data for a Related Pyrrole Derivative

ParameterValue
Compound(E)-N'-(1-(4-Bromophenyl)ethylidene)-3,4-dimethyl-1H-pyrrole-2-carbohydrazide
Molecular FormulaC₁₅H₁₇BrN₃O
Ionization ModeESI-Positive
Adduct[M+H]⁺
Calculated m/z334.06
Found m/z334.00
InstrumentVG Platform Spectrometer

This table is illustrative and based on data for a related compound to demonstrate the principles of HRMS analysis. mdpi.com

Fragmentation Pathways and Mechanistic Insights

The electron ionization (EI) process imparts significant energy, leading to extensive fragmentation. uni-saarland.de Key fragmentation routes for a carbohydrazide would likely involve:

α-Cleavage: Breakage of the bond between the carbonyl group and the pyrrole ring or the N-N bond of the hydrazide moiety. Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for ketones and aldehydes, producing a resonance-stabilized acylium ion. libretexts.org

McLafferty Rearrangement: If an appropriate gamma-hydrogen is present on a side chain (not applicable to the parent compound but relevant for derivatives), a characteristic rearrangement can occur. libretexts.org

Loss of Small Neutral Molecules: Fragmentation often proceeds via the loss of stable neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO) from the molecular ion.

For related pyrrole hydrazones, the initial fragmentation often involves the cleavage of the hydrazone group (-C=N-NH-C=O). pensoft.net The resulting fragment ions then provide information about the different parts of the molecule. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 abundance ratio, resulting in two peaks of similar intensity separated by two mass units (M⁺ and M+2). libretexts.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While the crystal structure for this compound itself is not published, the structure of its parent compound, 4-bromo-1H-pyrrole-2-carboxylic acid, has been determined, offering significant insights. nih.govnih.gov

In the crystal structure of 4-bromo-1H-pyrrole-2-carboxylic acid, the non-hydrogen atoms of the pyrrole ring and the bromine atom are nearly coplanar. nih.govnih.gov The carboxylic acid group is slightly twisted out of this plane. A key feature of the crystal packing is the formation of hydrogen bonds. O-H···O hydrogen bonds link the carboxylic acid groups of adjacent molecules, creating corrugated sheets that extend through the crystal lattice. nih.govnih.gov This organized, repeating structure is fundamental to the compound's solid-state properties.

Table 2: Crystallographic Data for 4-bromo-1H-pyrrole-2-carboxylic acid

ParameterValue
Chemical FormulaC₅H₄BrNO₂
Molecular Weight190.00
Crystal SystemMonoclinic
a (Å)16.0028 (13)
b (Å)4.9046 (6)
c (Å)8.2367 (7)
β (°)93.199 (7)
Volume (ų)645.47 (11)
Z (molecules/unit cell)4

Data sourced from studies on the parent carboxylic acid. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of this compound and related compounds. nih.gov Purity levels are typically expected to be greater than 95% for research and development purposes. nih.govsigmaaldrich.com

A typical RP-HPLC method involves a stationary phase, such as a C18 column, and a polar mobile phase. pensoft.netresearchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The composition of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve good separation and peak shape. pensoft.netpensoft.net

Table 3: Typical RP-HPLC Conditions for Analysis of Pyrrole Hydrazone Derivatives

ParameterCondition
ColumnPurospher® STAR, RP-18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 4.0) : Methanol (60:30:10, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 272 nm
Column Temperature25 °C

This table presents a validated method for a related pyrrole hydrazone, illustrating typical analytical parameters. pensoft.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. scispace.com This method is frequently used during chemical synthesis to monitor reaction progress and confirm the identity of products in complex mixtures. mdpi.comresearchgate.net

In a typical LC-MS analysis of pyrrole derivatives, the sample is first separated on an HPLC column. semanticscholar.org The eluent from the column is then directed into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. semanticscholar.org The ESI process generates ions from the analyte molecules, which are then analyzed by the mass spectrometer to provide mass-to-charge ratio data. This allows for the confirmation of the molecular weight of the compound eluting at a specific retention time, providing a high degree of confidence in its identification. mdpi.commdpi.com

Iv. Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to determining a molecule's electronic properties and reactivity. DFT studies on related pyrrole-hydrazone derivatives, often using the B3LYP functional, have shown that the energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. tandfonline.com

In a typical pyrrole-carbohydrazide structure, the HOMO is often distributed across the electron-rich pyrrole (B145914) ring and the hydrazide moiety. scribd.com The presence of the bromine atom, an electron-withdrawing group, on the pyrrole ring of 4-bromo-1H-pyrrole-2-carbohydrazide would be expected to lower the energy of the HOMO, potentially affecting the molecule's electron-donating capabilities. The LUMO is generally located over the carbohydrazide (B1668358) portion and the C=N bond in hydrazone derivatives, indicating its role as an electron acceptor. tandfonline.com

The analysis of these orbitals helps in understanding the intramolecular charge transfer (ICT) characteristics of the molecule. nih.govnih.gov For pyrrole-based systems, electronic transitions are often characterized as π→π* and are associated with ICT from the pyrrole ring to the substituent groups. tandfonline.comnih.govnih.gov This ICT is crucial for the molecule's potential as a chromophore and its interaction with biological systems.

The distribution of the frontier orbitals and the calculated electrostatic potential map are key to predicting sites of reactivity. For pyrrole-hydrazide analogs, the nitrogen atoms of the hydrazide group and the oxygen atom of the carbonyl group are typically regions of high negative potential, making them likely sites for electrophilic attack and coordination with metal ions. scribd.com Conversely, the hydrogen atoms of the NH groups are acidic and represent sites for nucleophilic attack or deprotonation. nih.govnih.gov

Molecules with a hydrazide or hydrazone fragment can exist in different tautomeric and conformational forms. For acyl-substituted hydrazones, a dynamic equilibrium often exists between the azo and hydrazone forms, as well as keto and enol tautomers. rsc.orgconicet.gov.ar Computational studies on related systems have demonstrated that the hydrazone form is generally more stable. researchgate.net

The relative stability of these tautomers can be significantly influenced by both the solvent environment and the nature of the substituents. rsc.orgresearchgate.net In polar solvents like DMSO, the azo tautomer might be more favored due to the disruption of intramolecular hydrogen bonds, while in nonpolar solvents, the hydrazone form often predominates. rsc.org

For this compound, the most stable conformation would likely involve an E-configuration around the C-N bond of the hydrazide moiety, which is often stabilized by an intramolecular hydrogen bond between the N-H of the hydrazide and the carbonyl oxygen. tandfonline.comconicet.gov.ar Theoretical calculations using methods like DFT (e.g., M06-2X/6-311++G(d,p)) are essential for determining the energy differences between these states and predicting the most likely structures in various environments. researchgate.net

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is invaluable for understanding the potential biological targets of a compound and the molecular basis of its activity.

Studies on various pyrrole-carbohydrazide analogs have demonstrated their potential as inhibitors of several enzymes. mdpi.comvlifesciences.com Docking simulations have provided detailed insights into their binding modes. For example, docking of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives into the active site of sterol 14α-demethylase (CYP51B), an important antifungal target, revealed that these compounds bind within the enzyme's access channel. mdpi.comnih.govresearchgate.net This binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions.

Similarly, docking studies of pyrrole-2-carbohydrazide derivatives as potential inhibitors of Enoyl-Acyl Carrier Protein (ACP) Reductase from Mycobacterium tuberculosis have been performed. vlifesciences.com These studies help to rationalize the structure-activity relationships observed in biological assays. A crucial interaction often involves the NH of the pyrrole ring acting as a hydrogen bond donor to a backbone carbonyl group of an amino acid residue in the active site, such as Met793 in the epidermal growth factor receptor (EGFR). nih.gov The hydrazide moiety is also critical, often forming multiple hydrogen bonds with the receptor.

The table below summarizes common interactions observed in docking studies of related pyrrole-hydrazide compounds with various enzyme targets.

Target EnzymeInteracting Residues (Examples)Type of InteractionReference
Sterol 14α-demethylase (CYP51B)Amino acids in the access channelHydrogen bonding, Hydrophobic interactions mdpi.comnih.gov
Enoyl-ACP Reductase (InhA)TYR158, NAD900Hydrogen bonding with carbonyl and NH groups vlifesciences.com
Acetylcholinesterase (AChE)Tyr72, Trp86, Ser293, Tyr337Hydrogen bonding, Halogen bonding (with bromo-substituents), Hydrophobic interactions pensoft.net
DNA Gyrase B (GyrB)Aspartate residueHydrogen bonding with pyrrole NH mdpi.com

For this compound, the bromine atom could form a halogen bond with an electron-donating atom (like oxygen or sulfur) in an amino acid residue, such as serine, which has been observed for other brominated pyrrole inhibitors. pensoft.net

Molecular recognition between a ligand and its receptor is governed by a combination of electrostatic interactions, hydrogen bonds, hydrophobic effects, and van der Waals forces. The pyrrole-carbohydrazide scaffold is a versatile platform for establishing these interactions. The pyrrole ring can engage in π-π stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan, while the NH group provides a crucial hydrogen bond donor site. pensoft.netnih.gov

The carbohydrazide linker is flexible, allowing the molecule to adopt a suitable conformation to fit within the binding pocket. It also presents multiple hydrogen bond donor and acceptor sites, contributing significantly to binding affinity and specificity. The substitution pattern on the pyrrole ring and any additional phenyl rings are key for exploring hydrophobic pockets within the receptor and for fine-tuning the electronic properties of the scaffold. mdpi.comnih.gov The presence of halogen atoms, for instance, has been shown to be pivotal for the dual inhibition of certain kinases by targeting specific features of the ATP binding pocket. nih.gov

No Published Research Found for "this compound" in Requested Computational Analyses

Extensive searches of scholarly and scientific databases have revealed no published theoretical or computational investigations specifically focused on the pharmacokinetic parameter prediction (ADME analysis) or Quantitative Structure-Activity Relationship (QSAR) modeling for the chemical compound This compound .

While the fields of computational chemistry and drug design frequently employ ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and QSAR modeling to assess the potential of new chemical entities, it appears that "this compound" has not been the subject of such published studies.

Therefore, the creation of an article detailing research findings, data tables, and in-depth analysis for the requested sections (4.3 and 4.4) is not possible based on the currently available scientific literature. The inquiry for detailed research findings, including data on its pharmacokinetic parameters and its use in QSAR models for rational design optimization, did not yield any specific results for this compound.

Consequently, the following sections of the proposed article cannot be developed:

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Optimization:No available data or studies to report.

Further research on this specific molecule would be required for any scientifically accurate content to be generated on these topics.

V. Applications in Chemical Sciences Excluding Clinical Efficacy

Utilization as Synthetic Building Blocks for Complex Molecules

The inherent reactivity of the carbohydrazide (B1668358) group (-CO-NH-NH2) and the presence of the pyrrole (B145914) ring make 4-bromo-1H-pyrrole-2-carbohydrazide a key precursor in the synthesis of more elaborate molecular architectures.

The carbohydrazide functional group is a cornerstone for constructing a variety of heterocyclic rings through condensation and cyclization reactions. It can react with a wide range of electrophilic reagents to generate fused and linked polyheterocyclic systems. For instance, the reaction of a pyrrole carbohydrazide with dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can yield pyrazole-substituted pyrroles. researchgate.net Similarly, condensation with aldehydes and ketones produces Schiff bases, or hydrazones, which can be further cyclized or used as intermediates themselves. researchgate.net

The general reactivity allows for the synthesis of diverse heterocyclic systems, including:

Oxadiazoles (B1248032): Reaction with reagents like carbon disulfide can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. researchgate.net

Pyrimidines: Cyclization reactions of carbohydrazide derivatives with appropriate precursors can form fused pyridothienopyrimidine systems. researchgate.net

Triazoles: The carbohydrazide moiety serves as a precursor for building triazole rings, which are common in various bioactive molecules. scbt.com

This versatility makes this compound a valuable starting point for creating libraries of novel polyheterocyclic compounds for further investigation in various scientific fields. mdpi.com

Bromopyrrole alkaloids, isolated from marine sponges, are a significant class of natural products known for their diverse and potent biological activities. researchgate.net The 4-bromo-1H-pyrrole core of the title compound is a key structural motif found in many of these marine alkaloids, such as the sceptrins and agelastatins. mdpi.com

Synthetic chemists utilize this compound and its derivatives as building blocks to construct synthetic analogs of these complex natural products. By modifying the carbohydrazide portion of the molecule, researchers can create hybrids and derivatives that mimic the structure of natural alkaloids while potentially offering improved properties. For example, hybrids of bromopyrrole alkaloids with aroyl hydrazone features have been synthesized and studied. researchgate.net The goal of synthesizing such analogs is often to explore structure-activity relationships (SAR), identify the key pharmacophores responsible for biological effects, and develop new molecules with enhanced or more specific activities. The thiotemplated pyrrole moiety is a crucial intermediate in the biosynthesis of many of these natural products. bohrium.com

Role in Material Science and Supramolecular Chemistry

While direct applications of this compound in material science are not extensively documented, its structural features suggest significant potential. The molecule possesses multiple hydrogen bond donors (N-H groups of the pyrrole and hydrazide) and acceptors (the carbonyl oxygen and pyrrole nitrogen), which are essential for forming ordered, self-assembling supramolecular structures.

The related compound, 4-bromo-1H-pyrrole-2-carboxamide, has been noted as a candidate for supramolecular chemistry due to its hydrogen-bonding capabilities. The carbohydrazide derivative, with its additional N-H and lone pair sites, offers even greater potential for creating intricate hydrogen-bonded networks, such as sheets or helical structures. nih.gov These self-assembly properties are fundamental in the design of new organic materials, including gels, liquid crystals, and porous organic frameworks.

Development of Ligands for Catalysis and Coordination Chemistry

The this compound molecule has the potential to act as a chelating ligand for various metal ions. The carbohydrazide moiety is known to coordinate with metals, typically through the carbonyl oxygen and the terminal amino nitrogen, forming stable chelate rings. Research on formazan (B1609692) derivatives of similar pyrrole carbohydrazides has shown that they can form complexes with metal ions, with bonding occurring via the carbonyl oxygen and azomethine nitrogen atoms. researchgate.net

This coordinating ability suggests that this compound could be used to synthesize new metal complexes. Such complexes could have applications in:

Homogeneous Catalysis: Where the metal complex acts as a catalyst in solution.

Coordination Polymers: Forming extended networks with specific magnetic or electronic properties.

Sensing: Where the coordination to a metal ion results in a detectable optical or electrochemical signal.

While carbohydrazide derivatives have been explored as ligands, the specific use of this compound in catalysis and coordination chemistry remains an area for further exploration. researchgate.net

Investigational Bioactivity Studies (Mechanistic Focus)

Derivatives containing the bromo-pyrrole carbohydrazide scaffold have been the focus of investigational studies to understand their mechanisms of action at a molecular level, particularly as enzyme inhibitors.

DNA Gyrase:

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial replication and survival, making it a well-established target for antibiotics. nih.govacs.org Several studies on pyrazole (B372694) and quinoline (B57606) derivatives containing a bromo-phenyl and a carbohydrazide moiety have elucidated a potential mechanism of action against this enzyme. nih.govnih.gov These inhibitors are thought to function by binding to the enzyme's active site, thereby blocking its function.

Molecular docking simulations with related N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide inhibitors have provided insights into the specific interactions. nih.govresearchgate.net The binding is stabilized by a combination of forces:

Hydrogen Bonds: The hydrazide moiety can form crucial hydrogen bonds with amino acid residues in the enzyme's binding pocket, such as ARG 84 and GLY 85. researchgate.net

Pi-Cation Interactions: The aromatic pyrrole (or pyrazole) ring and the bromo-phenyl ring can engage in favorable pi-cation interactions with charged residues like ARG 84. researchgate.net

This binding prevents the enzyme from carrying out its function of introducing negative supercoils into DNA, ultimately leading to an inhibition of bacterial growth. nih.govacs.org There is often a strong correlation between the in vitro inhibition of DNA gyrase (measured by IC50 values) and the minimum inhibitory concentration (MIC) against bacterial strains. nih.gov

Table 1: Inhibitory Activity of a Related Compound against DNA Gyrase

Compound Target Enzyme IC50 (µg/mL) Reference
N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) S. aureus DNA gyrase 0.15 nih.gov

Sterol 14α-Demethylase (CYP51):

Sterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. wikipedia.org Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death, making it a primary target for antifungal agents. wikipedia.orgnih.gov

Pyrrole-based compounds, particularly those resembling the azole class of antifungals, are investigated as CYP51 inhibitors. The mechanism of inhibition for the widely used azole antifungals involves the coordination of a nitrogen atom from the drug's heterocyclic ring to the iron atom of the prosthetic heme group within the CYP51 active site. wikipedia.orgnih.gov This coordination prevents the enzyme from binding and metabolizing its natural substrate, lanosterol, thereby halting the production of ergosterol. wikipedia.org Molecular docking studies on related dimethyl-pyrrole carbohydrazide analogs suggest they bind within the enzyme's access channel, potentially inhibiting its function. mdpi.comresearchgate.net It is hypothesized that this compound and its derivatives could act through a similar mechanism, where the pyrrole nitrogen or another heteroatom from a synthetically modified structure interacts with the heme iron, leading to enzyme inhibition.

Molecular Basis of Antimicrobial and Antifungal Actions (in vitro studies)

The antimicrobial and antifungal properties of this compound and its derivatives are primarily attributed to their ability to interfere with essential cellular processes in microorganisms. In vitro studies have highlighted several potential mechanisms of action.

One of the key proposed mechanisms is the inhibition of crucial enzymes necessary for microbial survival. For instance, molecular docking studies have suggested that certain pyrrole carbohydrazide analogues can bind to the active site of sterol 14α-demethylase. mdpi.comresearchgate.net This enzyme is vital for the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting this enzyme, the compounds disrupt membrane integrity, leading to cell lysis and death. The binding is often predicted to occur in the access channel away from the catalytic heme iron, which could potentially reduce the deleterious side effects associated with heme iron interactions seen with some existing antifungal agents. mdpi.comresearchgate.net

Another identified target is DNA gyrase (specifically α-topoisomerase II), an enzyme that controls DNA topology and is essential for DNA replication, transcription, and maintaining chromosome structure. benthamscience.com Pyrrole derivatives have shown the potential to inhibit this enzyme, which is highly expressed in rapidly dividing cells, making it an attractive target for antimicrobial agents. benthamscience.com The interaction is thought to involve the succinimide (B58015) portion of related molecules selectively engaging with the ATP binding pocket through a network of hydrogen bonds. benthamscience.com

Furthermore, some derivatives have demonstrated the ability to disrupt microtubule structures by inhibiting the colchicine (B1669291) binding site. nih.gov Microtubules are fundamental to cell division, intracellular transport, and maintaining cell shape. Their disruption can lead to cell cycle arrest and apoptosis.

The table below summarizes the in vitro antimicrobial and antifungal activities of various pyrrole carbohydrazide derivatives against different microbial strains.

CompoundMicrobial StrainMIC (mg/mL)Proposed Mechanism of Action
5f (2,6-dichloro phenyl derivative)P. aeruginosa, K. pneumoniae0.078Broad-spectrum antibacterial
5f (2,6-dichloro phenyl derivative)S. aureus0.039Broad-spectrum antibacterial
5h, 5i, 5jAspergillus fumigatus0.039Inhibition of sterol 14α-demethylase
3jAspergillus fumigatusNot specifiedInhibition of sterol 14α-demethylase
1aNot specifiedNot specifiedInhibition of α-topoisomerase II
1bNot specifiedNot specifiedInhibition of α-topoisomerase II

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies help in designing more potent and selective compounds.

The pyrrole nucleus itself is a key pharmacophore. benthamscience.com Modifications at various positions on the pyrrole ring and the carbohydrazide side chain have been shown to significantly impact antimicrobial and antifungal efficacy.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the hydrazide moiety play a critical role.

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro groups (e.g., in compounds 3j, 3k, and 5i) or halogens (e.g., dichloro substitution in compound 5f), on the phenyl ring has been associated with enhanced antibacterial activity. mdpi.comresearchgate.net For instance, compound 5f, with a 2,6-dichloro group, exhibited the most potent broad-spectrum antibacterial activity. mdpi.comresearchgate.net

Halogen substitution: The presence of a bromine atom at the 4-position of the pyrrole ring in compound 11a has been linked to high affinity for cannabinoid receptors, demonstrating that halogenation can significantly influence biological targets. escholarship.org

Modifications of the Hydrazide Moiety:

Cyclization of the terminal nitrogen of the hydrazine (B178648) moiety into a ring structure, such as an isoindoline (B1297411) or pyrrole ring, has been shown to decrease antimicrobial activity. acs.org

Substitution on the hydrazine moiety with groups like ethyl formohydrazonate or various benzoyl derivatives also resulted in lower antimicrobial activities. acs.org In some cases, substitution with benzoyl or 4-chlorobenzoyl groups led to a complete loss of activity. acs.org

The following table outlines key SAR findings for pyrrole carbohydrazide derivatives:

Structural ModificationEffect on ActivityReference Compound(s)
Electron-withdrawing groups on phenyl ringIncreased antibacterial activity3j, 3k, 5i, 5f
Dichloro substitution on phenyl ringPotent broad-spectrum antibacterial activity5f
Bromine at 4-position of pyrrole ringHigh affinity for cannabinoid receptors11a
Cyclization of terminal hydrazine nitrogenDecreased antimicrobial activity8, 9
Substitution on hydrazine moietyGenerally decreased antimicrobial activity5, 7c, 7d, 7e
Benzoyl/4-chlorobenzoyl on hydrazineDepleted antimicrobial activity7a, 7b

Potential as Agrochemical Leads (Mechanistic Aspects)

The demonstrated antifungal properties of this compound derivatives suggest their potential application as lead compounds in the development of new agrochemicals, particularly fungicides. Vascular wilt caused by Fusarium oxysporum is a significant threat to various agricultural products, leading to substantial economic losses. mdpi.com The development of effective and novel fungicides is therefore of high importance.

The mechanistic basis for their potential as agrochemicals mirrors their antifungal action in other contexts. The inhibition of sterol 14α-demethylase is a particularly relevant mechanism, as this enzyme is a proven target for many existing agricultural fungicides. mdpi.comresearchgate.net By disrupting the fungal cell membrane, these compounds can effectively control the growth of phytopathogenic fungi.

For instance, derivatives that showed high potency against Aspergillus fumigatus could be investigated for their efficacy against plant pathogenic fungi with similar biochemical pathways. mdpi.comresearchgate.net The SAR studies provide a roadmap for optimizing the structure to enhance activity against specific plant pathogens. For example, compounds with electron-withdrawing groups on the aromatic ring, which showed strong antifungal activity, could be promising candidates for agrochemical development. mdpi.com

The development of agrochemicals from these leads would require further investigation into their spectrum of activity against a range of plant pathogens, their stability in environmental conditions, and their selectivity to avoid harm to non-target organisms and the host plant.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 4-bromo-1H-pyrrole-2-carbohydrazide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves functionalization of pyrrole precursors. For example, the Clauson-Kass pyrrole synthesis (using brominated intermediates and hydrazide coupling) is a foundational method . Key parameters include:

  • Temperature : Reactions are often conducted at 60–80°C to balance reactivity and decomposition.
  • Catalysts : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups to the pyrrole core .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    Data Table :
ParameterOptimal RangeImpact on Yield
Temperature60–80°C±15% yield
Catalyst Loading5–10 mol%+20% efficiency
Reaction Time12–24 hrsPlateau after 18 hrs

Q. Q2: How can the purity of this compound be validated, and what analytical techniques are most reliable?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) resolves impurities .
  • Spectroscopy : 1^1H NMR (DMSO-d6) should show characteristic peaks: pyrrole protons at δ 6.5–7.0 ppm and hydrazide NH at δ 10.2–11.0 ppm .
  • Crystallography : Single-crystal X-ray diffraction confirms molecular geometry (e.g., monoclinic P21/c space group, Z = 4) .

Advanced Research Questions

Q. Q3: How do electronic properties (e.g., electrophilicity, Fukui indices) of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict reactivity:

  • Electrophilicity Index (ω) : High ω values (e.g., >2.5 eV) indicate susceptibility to nucleophilic attack at the bromine site .
  • Fukui Function (f+f^+) : Local softness maxima at C-2 and Br-4 positions suggest preferred reaction sites .
    Data Table :
ParameterValue (DFT)Reactivity Trend
Electrophilicity Index2.8 eVHigh
Fukui f+f^+ (Br-4)0.12Nucleophilic hotspot

Q. Q4: What crystallographic challenges arise in resolving the hydrogen-bonding network of this compound, and how can SHELX refine these structures?

Methodological Answer:

  • Hydrogen Bonding : O–H···O and N–H···O interactions form corrugated sheets parallel to the bc plane. Disordered hydrogen atoms require TLS refinement in SHELXL .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduce errors in anisotropic displacement parameters (ADPs) .
    Data Table :
Crystal ParameterValue (Monoclinic P21/c)
Unit Cell Volume645.47 ų
Dihedral Angle (Carboxy/Pyrrole)14.1°
R-factor (SHELXL)0.034–0.061

Q. Q5: How can contradictory bioactivity data for this compound derivatives (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Substituent effects (e.g., electron-withdrawing groups at C-4) modulate lipophilicity and membrane permeability .
  • Assay Variability : Use standardized MIC (Minimum Inhibitory Concentration) and MTT (cytotoxicity) protocols. For example, discrepancies in IC50 values may arise from cell-line-specific uptake .
    Data Table :
DerivativeMIC (μg/mL)IC50 (μM)
This compound12.545.2
4-Nitro analog8.722.1

Methodological Resources

  • Crystallography : SHELX suite for structure refinement , WinGX/ORTEP for visualization .
  • Computational Tools : Gaussian 16 for DFT studies , Mercury for crystal packing analysis .
  • Spectral Databases : Cambridge Structural Database (CSD) for comparative bond-length data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.